molecular formula C48H74I6N6O22 B1205382 Meglumine iozomate CAS No. 30804-68-3

Meglumine iozomate

Cat. No.: B1205382
CAS No.: 30804-68-3
M. Wt: 1848.6 g/mol
InChI Key: RQVJUKNPXQUCKQ-VRWDCWMNSA-N
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Description

Meglumine Antimoniate is a pentavalent antimonial compound used as a first-line treatment for cutaneous and visceral leishmaniasis. It functions by inhibiting parasitic energy metabolism and macromolecular biosynthesis . Administered via intramuscular or intravenous routes, it is particularly effective against Leishmania species prevalent in regions like South Asia and South America.

Properties

CAS No.

30804-68-3

Molecular Formula

C48H74I6N6O22

Molecular Weight

1848.6 g/mol

IUPAC Name

3-[acetyl-[3-[4-[3-[N-acetyl-3-[acetyl(methyl)amino]-5-carboxy-2,4,6-triiodoanilino]-2-hydroxypropoxy]butoxy]-2-hydroxypropyl]amino]-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C34H40I6N4O12.2C7H17NO5/c1-15(45)41(5)29-23(35)21(33(51)52)25(37)31(27(29)39)43(17(3)47)11-19(49)13-55-9-7-8-10-56-14-20(50)12-44(18(4)48)32-26(38)22(34(53)54)24(36)30(28(32)40)42(6)16(2)46;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h19-20,49-50H,7-14H2,1-6H3,(H,51,52)(H,53,54);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1

InChI Key

RQVJUKNPXQUCKQ-VRWDCWMNSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Synonyms

dimer Bjoerk
meglumine iozomate
Ph DZ 59B

Origin of Product

United States

Comparison with Similar Compounds

Sodium Stibogluconate

Structural Similarity: Both Meglumine Antimoniate and Sodium Stibogluconate are pentavalent antimonials.
Functional Differences:

  • Efficacy: Sodium Stibogluconate has shown lower oral bioavailability compared to Meglumine Antimoniate. However, when encapsulated in phosphatidylcholine-stearylamine liposomes, Sodium Stibogluconate reduced parasite burden by 97% in murine models, surpassing Meglumine Antimoniate’s standalone efficacy .
  • Toxicity: Sodium Stibogluconate exhibits higher nephrotoxicity rates, while Meglumine Antimoniate is more associated with pancreatitis .
Parameter Meglumine Antimoniate Sodium Stibogluconate
Bioavailability (oral) Low Very Low
Primary Toxicity Pancreatitis Nephrotoxicity
Cure Rate (Cutaneous) 60–85% 50–75%
Source

β-Cyclodextrin (β-CD) Complexes

Mechanistic Enhancement: Meglumine Antimoniate complexed with β-CD demonstrated 2.5-fold higher oral bioavailability in murine models compared to the uncomplexed form. This formulation also improved potency against Leishmania amastigotes by enhancing macrophage uptake .
Comparison with Free Compound:

  • Parasite Burden Reduction: β-CD-Meglumine Antimoniate achieved 90% parasite clearance vs. 70% with the free compound .
  • Dosage Requirements: Therapeutic concentrations were reduced by 40% in the complexed form, minimizing toxicity risks .

Comparison with Functionally Similar Compounds

Combination Therapy: Meglumine Antimoniate + CO₂ Fractional Laser

Synergistic Efficacy: A clinical trial compared standalone Meglumine Antimoniate (20 mg/kg/day for 28 days) with a combination of the drug and CO₂ fractional laser therapy in 60 patients with cutaneous leishmaniasis:

  • Cure Rates: 60% (Meglumine alone) vs. 86.7% (combination therapy) .
  • Adverse Events: Combination therapy reduced ulceration and scarring by 30% compared to monotherapy .
Therapy Cure Rate Time to Healing Side Effects
Meglumine Antimoniate 60% 6–8 weeks Moderate pain, fever
Meglumine + CO₂ Laser 86.7% 4–5 weeks Mild erythema
Source

Non-Antimonial Alternatives: Miltefosine

Functional Similarity: Miltefosine, an oral phosphocholine analog, is used in regions with antimonial resistance.
Key Comparisons:

  • Administration: Oral (Miltefosine) vs. injectable (Meglumine Antimoniate).
  • Resistance Rates: Meglumine Antimoniate faces 10–15% treatment failure in endemic areas, while Miltefosine resistance remains below 5% .

Emerging Formulations and Hybrid Systems

Liposomal Encapsulation

Meglumine Antimoniate-Liposome Hybrids:

  • Macrophage Targeting: Liposomes enhance drug delivery to infected macrophages, achieving 95% intracellular drug retention vs. 60% in free drug systems .
  • Parasite Burden: Liposomal formulations reduced Leishmania load by 85% in 72 hours, compared to 50% with conventional Meglumine Antimoniate .

Q & A

How can researchers design reproducible experiments for synthesizing Meglumine iozomate?

Methodological Answer:

  • Step 1: Follow standardized synthetic protocols from peer-reviewed literature, ensuring reagents, catalysts, and reaction conditions (temperature, pH, solvent systems) are explicitly documented .
  • Step 2: Characterize intermediates and final products using validated analytical techniques (e.g., HPLC, NMR, mass spectrometry). For novel compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .
  • Step 3: Include negative controls (e.g., reactions without catalysts) and replicate experiments to confirm consistency. Report deviations and anomalies in supplementary materials .

What advanced strategies resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

  • Step 1: Conduct a systematic review to identify confounding variables (e.g., dosing regimens, animal models, analytical methods). Use tools like PRISMA guidelines to ensure transparency .
  • Step 2: Perform meta-analyses to quantify heterogeneity (e.g., I² statistic). Stratify data by study design (e.g., cohort vs. case-control) to assess bias .
  • Step 3: Validate findings via in vitro/in vivo correlation (IVIVC) studies, focusing on bioavailability parameters (e.g., Cmax, AUC) under controlled conditions .

How should researchers optimize experimental protocols for evaluating this compound’s mechanism of action?

Methodological Answer:

  • Step 1: Use multi-omics approaches (transcriptomics, proteomics) to map molecular targets. Validate hypotheses with siRNA knockdown or CRISPR-Cas9 models .
  • Step 2: Employ dose-response assays (e.g., IC₅₀, EC₅₀) with appropriate statistical models (e.g., nonlinear regression). Include positive/negative controls (e.g., known inhibitors) .
  • Step 3: Cross-reference results with existing databases (e.g., ChEMBL, PubChem) to identify structural analogs or conflicting data .

What methodologies ensure accurate quantification of this compound in complex biological matrices?

Methodological Answer:

  • Step 1: Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .
  • Step 2: Perform stability tests (e.g., freeze-thaw, long-term storage) and document recovery rates (≥80%) and limits of detection (LOD) .
  • Step 3: Publish raw chromatograms and calibration curves in supplementary materials to enable cross-lab verification .

How can researchers address discrepancies in toxicity profiles of this compound reported in preclinical studies?

Methodological Answer:

  • Step 1: Re-evaluate study designs for species-specific differences (e.g., metabolic pathways in rodents vs. primates) .
  • Step 2: Apply toxicogenomics to identify gene expression signatures linked to adverse effects. Compare with historical data from ToxCast .
  • Step 3: Conduct dose-range-finding studies using OECD guidelines, emphasizing histopathology and clinical chemistry endpoints .

What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?

Methodological Answer:

  • Step 1: Use the Chou-Talalay method to calculate combination indices (CI) and determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
  • Step 2: Apply machine learning algorithms (e.g., random forest) to predict optimal drug ratios and minimize off-target effects .
  • Step 3: Share code and datasets via repositories like GitHub or Zenodo to promote reproducibility .

How should researchers structure a literature review to identify gaps in this compound’s therapeutic applications?

Methodological Answer:

  • Step 1: Use Boolean search operators in PubMed/Scopus (e.g., "this compound AND (pharmacokinetics OR efficacy)") to filter high-impact studies .
  • Step 2: Create a evidence gap map (EGM) categorizing studies by disease area, study type, and outcomes (e.g., efficacy, safety, mechanisms) .
  • Step 3: Prioritize understudied areas (e.g., pediatric dosing, long-term safety) for future grant proposals .

What are best practices for reporting crystallographic data of this compound derivatives?

Methodological Answer:

  • Step 1: Deposit CIF files in the Cambridge Structural Database (CSD) and include refinement parameters (e.g., R-factor, residual density) .
  • Step 2: Use Mercury software to generate publication-ready figures, highlighting hydrogen bonding and π-π interactions .
  • Step 3: Cross-validate crystallographic data with spectroscopic results (e.g., IR, Raman) to confirm molecular conformations .

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